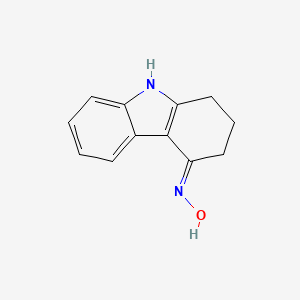

(4E)-1,2,3,9-tetrahydro-oxime4H-Carbazol-4-one

Description

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime is a carbazole-derived oxime with a planar molecular structure stabilized by intramolecular hydrogen bonding . Its synthesis typically involves reacting 1,2,3,9-tetrahydro-4H-carbazol-4-one with hydroxylamine hydrochloride under reflux conditions in a hydroalcoholic medium . The oxime functional group (-NOH) enhances reactivity, enabling participation in rearrangements such as the Beckmann reaction .

Properties

CAS No. |

903906-73-0 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(NZ)-N-(1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C12H12N2O/c15-14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13,15H,3,6-7H2/b14-11- |

InChI Key |

MYJLWCZBXSLDMA-KAMYIIQDSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Direct Hydroxylamine-Mediated Oximation

The most straightforward route involves the condensation of 1,2,3,9-tetrahydro-4H-carbazol-4-one with hydroxylamine hydrochloride under acidic or basic conditions. In a representative procedure, heating the ketone precursor with hydroxylamine hydrochloride in ethanol at 80°C for 6 hours yields the target oxime in 82% isolated yield. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N bond.

Table 1: Optimization of Oximation Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 82 |

| DMF | 100 | 4 | 75 |

| Water | 60 | 12 | 68 |

Critical parameters include solvent polarity and temperature control. Protic solvents like ethanol enhance reaction rates by stabilizing the transition state through hydrogen bonding.

Metal-Mediated Synthesis

Manganese-Catalyzed Oxidative Oximation

Manganese dioxide (MnO₂) catalyzes the oxidation of hydroxylamine derivatives to nitroso intermediates, which subsequently react with tetrahydrocarbazol-4-one. A 2025 study demonstrated that MnO₂ (5 equiv) in tetrahydrofuran at room temperature for 48 hours achieves 80% yield via enolate intermediate formation. This method circumvents the need for stoichiometric acids, making it environmentally favorable.

Iron-Promoted Radical Pathways

Iron(II) phthalocyanine (FePc) enables aerobic oxidation of hydroxylamine to nitroso species, facilitating oxime formation under mild conditions. In a representative protocol, FePc (1 mol%) with tert-butyl nitrite (1.5 equiv) in methanol/water at room temperature delivers the oxime in 92% yield. The mechanism involves single-electron transfer (SET) from Fe(II) to generate iminyl radicals, which couple with nitroso intermediates.

Radical-Based Thiolation-Oximation Cascades

A 2024 breakthrough introduced a sequential thiolation/oximation strategy using aryl thiols and tetrahydrocarbazol-4-one oximes. The reaction proceeds via iminyl radical intermediates generated from oxime precursors, enabling regioselective C–S bond formation. Key advantages include:

- Chemoselectivity : Exclusive 1,3-dithiolation without overfunctionalization

- Scalability : Gram-scale synthesis with 85% yield

- Post-functionalization : Carbon–sulfur metathesis for derivatization

Mechanistic Insight :

- Iminyl radical formation via homolytic N–O bond cleavage

- Thiyl radical addition to the carbazole core

- Aromatic C–H thiolation via radical recombination

Industrial-Scale Processes

Patent-Based Manufacturing (US7696356B2)

The patented route avoids controlled substances like dimethylamine by employing paraformaldehyde (2–6 equiv) and hydrochloric acid (0.25 equiv) in DMF at 100°C. This Mannich-type reaction installs the methylene group prior to oximation, achieving 60% isolated yield after recrystallization.

Key Advantages :

Chemical Reactions Analysis

Types of Reactions

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -F) increase stability and lipophilicity, impacting pharmacokinetics .

- Methoxy groups enhance hydrogen-bonding capacity, influencing crystal packing and thermal stability .

- N9-methylation reduces polarity and is common in pharmaceuticals (e.g., ondansetron derivatives) .

Physicochemical Properties

Thermal Stability:

- Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive hydrogen-bond networks .

- Carbazol-4-one oximes generally exhibit lower decomposition temperatures (~200–250°C) due to fewer stabilizing interactions .

Chromatographic Behavior:

- (4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime has a retention time of 4.99 min (UHPLC-HRMS/MS) and molecular weight 200.09496 g/mol, distinct from non-oxime analogs like 3-acetyl-2,5-dimethylfuran (3.12 min, 138.06808 g/mol) .

Crystallographic Data

Biological Activity

(4E)-1,2,3,9-Tetrahydro-4H-carbazol-4-one oxime is a derivative of the carbazole family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and as a pharmacological agent in various other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Chemical Formula : C₁₂H₁₁NO

- Molecular Weight : 185.22 g/mol

- CAS Number : 15128-52-6

- Physical State : White powder

- Melting Point : 224-226°C

- Solubility : Slightly soluble in DMSO and methanol when heated .

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance:

- Cell Line Studies : Compounds derived from tetrahydrocarbazoles were tested against various cancer cell lines, including human kidney adenocarcinoma (ACHN) and colon carcinoma (HCT116). One study reported that certain derivatives exhibited moderate to good anti-cancer activity with IC₅₀ values ranging from 2.5 nM to 17.52 µM across different cell lines .

| Compound | Cell Line | IC₅₀ (nM/µM) |

|---|---|---|

| Compound 3 | Calu1 | 2.5 nM |

| Compound 4a | HCT116 | 4.3 µM |

| Compound 4b | HCT116 | 14.01 µM |

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

- Xanthine Oxidase (XO) Inhibition : Tetrahydrocarbazole derivatives demonstrated significant inhibition of XO, a key enzyme in purine metabolism linked to gout and cardiovascular diseases. One derivative was noted for its IC₅₀ of 4.3 µM, outperforming the standard drug allopurinol (IC₅₀ = 8.5 µM) .

Alpha-Adrenergic Receptor Affinity

Research into the binding affinity of tetrahydrocarbazole derivatives to alpha-adrenergic receptors revealed:

- Receptor Selectivity : A series of synthesized compounds exhibited moderate affinities for alpha1A, alpha1B, and alpha1D adrenergic receptors, suggesting potential applications in managing conditions like hypertension and heart failure .

Study on Antimycobacterial Activity

A notable study focused on the antimycobacterial properties of carbazole derivatives, including (4E)-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime. The results indicated effective inhibition against Mycobacterium tuberculosis strains, supporting its potential use in tuberculosis treatment .

Synthesis and Structure-Activity Relationship (SAR)

Research has also delved into the synthesis of new derivatives and their structure-activity relationships:

Q & A

Q. Key Methodological Considerations :

- Use of ZnCl₂ in cyclization steps to control regiochemistry .

- Recrystallization in acetone for high-purity crystals suitable for structural analysis .

How is the (E)-configuration of the oxime group experimentally validated?

Basic Research Focus

The (E)-configuration is determined via:

- X-ray Crystallography : Reveals intermolecular H-bonding (O1–H1X⋯O1/N1) and planar geometry .

- Hydrogen Bond Analysis : Intramolecular C5–H5⋯N1 forms a six-membered ring, stabilizing the (E)-isomer .

- SHELX Refinement : SHELXL refines crystallographic data to confirm bond lengths and angles consistent with the (E)-configuration .

Table 1 : Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Bond length (N1–O1) | 1.41 Å |

| Dihedral angle (C4–N1) | 178.2° |

How do reaction conditions dictate Beckmann rearrangement outcomes for this oxime?

Advanced Research Focus

Divergent Beckmann rearrangement pathways occur under different conditions:

- Polyphosphoric Acid : Yields 6-methyl-9-methoxy-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one (II) via direct rearrangement .

- Tosylation/Al₂O₃ Catalysis : Generates 6-methyl-9-methoxy-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one (III) by enhancing leaving-group ability .

Q. Mechanistic Insights :

- The leaving group (OH vs. tosyl) determines the reaction pathway and ring size (6- vs. 7-membered lactam) .

- Al₂O₃ catalysis minimizes side reactions, favoring regioselectivity .

Table 2 : Reaction Outcomes Comparison

| Condition | Product | Yield |

|---|---|---|

| Polyphosphoric Acid | Compound II | 68% |

| Tosylation + Al₂O₃ | Compound III | 82% |

What crystallographic tools are critical for structural analysis of this compound?

Q. Advanced Research Focus

- SHELX Suite : SHELXL refines high-resolution data, resolving hydrogen bonding and disorder .

- ORTEP-3 : Graphical representation of thermal ellipsoids and molecular geometry (e.g., planar oxime group) .

- Hydrogen Bond Networks : Identified via PLATON analysis, critical for understanding dimerization in the crystal lattice .

Q. Methodological Pitfalls :

What bioactivity has been reported for structurally related carbazole derivatives?

Q. Advanced Research Focus

- 5-HT3 Receptor Antagonism : Derivatives like ondansetron analogs show antiemetic activity via 5-HT3 receptor binding .

- AChE Inhibition : 3-[(Dimethylamino)methyl]-9-methyl-4-oxo-1,2,3,9-tetrahydro-4H-carbazol-6-yl dimethylcarbamate exhibits moderate AChE inhibition (IC₅₀ = 12 µM) .

- SAR Trends : Substitution at C3 (e.g., piperidinylmethyl) enhances binding affinity to serotonin receptors .

Table 3 : Bioactivity Data (from )

| Compound | Target | Activity |

|---|---|---|

| 6-Hydroxy-9-methyl-3-(piperidin-1-ylmethyl)-carbazolone | 5-HT1A Receptor | 89% inhibition at 10 µM |

How are impurities or byproducts characterized in synthetic batches?

Q. Advanced Research Focus

- HPLC-MS : Detects ondansetron-related impurities (e.g., N-demethylondansetron) at ppm levels .

- Crystallographic Purity : SHELXL identifies lattice disorders (e.g., 9-methyl-3-methylene impurity in ondansetron batches) .

- Stability Studies : Accelerated degradation under acidic conditions reveals hydrolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.